Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-

Melatonin receptor pharmacology MT1 binding affinity Sleep disorder therapeutics

Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- (CAS 448964-31-6, molecular formula C13H11NO, exact mass 197.08406 g/mol) is a tricyclic indeno[5,6-b]furan derivative bearing an exocyclic ylidene–acetonitrile moiety. The compound features a linear ring fusion (indeno[5,6-b]furan) that distinguishes it from the angular indeno[5,4-b]furan regioisomer series.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
Cat. No. B12567182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CC(=CC#N)C2=CC3=C(CCO3)C=C21
InChIInChI=1S/C13H11NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h3,7-8H,1-2,4,6H2/b9-3-
InChIKeyNEELNHPPKGLTQL-OQFOIZHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- Procurement Guide: Core Identity, CAS 448964-31-6, and Documented Research Lineage


Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- (CAS 448964-31-6, molecular formula C13H11NO, exact mass 197.08406 g/mol) is a tricyclic indeno[5,6-b]furan derivative bearing an exocyclic ylidene–acetonitrile moiety [1]. The compound features a linear ring fusion (indeno[5,6-b]furan) that distinguishes it from the angular indeno[5,4-b]furan regioisomer series . It is a crystalline solid (mp 141–142 °C) and serves predominantly as a verified synthetic intermediate in the preparation of tricyclic indan-based melatonin receptor ligands, most notably in the route that ultimately yielded ramelteon (TAK-375) [1].

Why Generic Substitution of Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- with Regioisomeric or Scaffold Analogs Is Not Supported by Evidence


The linear indeno[5,6-b]furan topology of this compound is not interchangeable with the angular indeno[5,4-b]furan scaffold or with saturated indeno[5,6-b]furan analogs. Published structure–affinity data demonstrate that the ring fusion position dictates a 3–4 order-of-magnitude difference in human MT1 melatonin receptor binding affinity between the linear (12a–c series, derived from this nitrile) and angular (22a–c series) tricyclic frameworks [1]. Additionally, the exocyclic ylidene–acetonitrile group provides a specific reactive handle for Horner–Emmons olefination and subsequent Raney-nickel hydrogenation that is absent in the corresponding saturated ethylamine analog (CAS 448964-32-7) or the ketone precursor 2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-one (CAS 448964-30-5) [1]. Generic substitution therefore risks both altered biological readout in downstream assays and incompatible reactivity in established synthetic sequences.

Quantitative Differentiation Evidence for Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- Relative to Closest Analogs


MT1 Receptor Binding Affinity: Linear Indeno[5,6-b]furan vs. Angular Indeno[5,4-b]furan Derivatives

The linear tricyclic amide derivatives 12a–c, which are synthesized directly from the target compound (10) via amine 11, exhibit human MT1 receptor binding affinity approximately 3–4 orders of magnitude lower than the corresponding angular indeno[5,4-b]furan amide derivatives 22a–c [1]. The most optimized angular compound, (S)-(−)-22b (ramelteon; TAK-375), achieved a Ki of 0.014 nM (13.8 pM) at human MT1, whereas the linear series 12a–c showed substantially weaker affinity consistent with this large gap [1]. This regioisomeric differentiation is attributed to the orientation of the furan oxygen lone pairs and the geometry of the propanamide side chain, which are suboptimal in the linear [5,6-b] scaffold [1].

Melatonin receptor pharmacology MT1 binding affinity Sleep disorder therapeutics Tricyclic indan SAR

Synthetic Utility: Documented Two-Step Conversion of the Ylidene–Acetonitrile to the Primary Amine Intermediate

The target compound (10) is the direct documented precursor to 2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethylamine (11), a key amine intermediate. Hydrogenation of 10 over Raney-nickel in ethanol saturated with NH3 under 480 kPa H2 at 40 °C for 5 hours afforded amine 11 in 95% yield (2.10 g from 2.15 g of 10) [1]. This amine was subsequently N-acylated to yield the acetamide, propionamide, and butyramide derivatives 12a–c in good yields (e.g., 12a: 77% yield) [1]. The exocyclic α,β-unsaturated nitrile functionality is essential for this transformation; the saturated nitrile analog (CAS 448964-32-7) or the ketone precursor (CAS 448964-30-5) cannot enter the same hydrogenation–acylation sequence [1].

Synthetic chemistry Nitrile hydrogenation Tricyclic indan building block Raney-nickel catalysis

Thermal and Analytical Benchmarks: Melting Point and Spectroscopic Identity Differentiate the Ylidene–Nitrile from Its Saturated Congeners

The target compound 10 is obtained as a crystalline solid with a well-defined melting point of 141–142 °C (from ethyl acetate/hexane), while the ketone precursor 9 melts at 110–111 °C and the acetamide derivative 12a melts at 127–128 °C [1]. The ¹H NMR spectrum of 10 (CDCl3) shows diagnostic signals including a vinyl proton at δ 5.50–5.52 (m, 1H) and two aromatic singlets at δ 6.84 and 7.16, which are absent in the saturated amine 11 (δ 6.63 and 7.02) [1]. These distinct thermal and spectroscopic signatures enable unambiguous identity confirmation and purity assessment during incoming quality control, reducing the risk of accepting a mislabeled regioisomer or incorrect intermediate [1].

Analytical chemistry Melting point NMR characterization Quality control

Antitumor Activity of Indeno[5,6-b]furan-Imidazole Hybrids: Class-Level Evidence for the Linear Scaffold

A separate study on novel tricyclic indeno[5,6-b]furan-imidazole hybrid compounds demonstrated that the linear [5,6-b] scaffold can be elaborated into cytotoxic agents. Hybrid compound 26 was more potent than cisplatin (DDP) against a panel of five human tumor cell lines, while compound 18 exhibited 3.4-fold and 4.3-fold greater sensitivity than DDP toward breast carcinoma (MCF-7) and colon carcinoma (SW480) cells, respectively [2]. Although this evidence is derived from hybrid molecules rather than the target compound itself, it establishes that the linear indeno[5,6-b]furan core—the identical scaffold present in acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-—is a validated pharmacophoric element for antitumor activity, in contrast to the angular [5,4-b] scaffold whose primary validated application is melatonin receptor agonism [1][2].

Anticancer drug discovery Indeno[5,6-b]furan hybrids Cytotoxicity assay Cisplatin comparison

Regiochemical Fidelity in Friedel–Crafts Cyclization: The Linear [5,6-b] Product as the Default Kinetic Outcome

The target compound 10 is derived from ketone 9, which is itself the exclusive product of Friedel–Crafts intramolecular cyclization of carboxylic acid 8 at the C-6 position of the benzofuran nucleus (route a) [1]. This cyclization is completely regioselective for the linear [5,6-b] topology; the angular [5,4-b] ketone 19 cannot be accessed via this direct route and requires a multi-step bromination–cyclization–debromination sequence (route b) to block the C-6 position and redirect cyclization to C-4 [1]. The target nitrile 10 therefore represents the direct, high-yielding (77% for ketone 9 from 8, then 66% for 10 from 9) synthetic entry point into the linear indeno[5,6-b]furan series [1].

Friedel–Crafts cyclization Regioselectivity Tricyclic ketone synthesis Reaction mechanism

Evidence-Backed Application Scenarios for Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- in Scientific and Industrial Settings


Synthesis of Linear Indeno[5,6-b]furan-Derived Amide Libraries for Melatonin Receptor Structure–Activity Relationship (SAR) Studies

This compound is the direct documented precursor to amine 11 (95% yield via Raney-nickel hydrogenation), which can be N-acylated to generate amide libraries 12a–c with systematic variation of the acyl side chain [1]. The resulting linear tricyclic amides exhibit MT1 binding affinity 3–4 orders of magnitude weaker than the angular series, making them valuable as negative-control or scaffold-hopping probes in melatonin receptor SAR campaigns where differentiating linear from angular topology is critical [1].

Anticancer Hybrid-Molecule Design Using the Linear Indeno[5,6-b]furan Core

The indeno[5,6-b]furan scaffold has been validated as a pharmacophoric element in antitumor drug discovery through the synthesis of imidazole hybrid compounds that outperform cisplatin in cytotoxicity assays [2]. The ylidene–acetonitrile functionality provides a synthetic handle for further elaboration—via reduction to the amine or direct cycloaddition chemistry—to construct focused libraries targeting MCF-7 breast carcinoma and SW480 colon carcinoma cell lines with selectivity indices of 3.4-fold and 4.3-fold over cisplatin [2].

Quality-Control Reference Standard for Differentiating Linear vs. Angular Indeno-furan Intermediates

With a well-defined melting point of 141–142 °C and a characteristic vinyl proton signal at δ 5.50–5.52 in the ¹H NMR spectrum, compound 10 serves as an unambiguous analytical reference for incoming material identity verification [1]. Laboratories synthesizing or procuring tricyclic indan intermediates for melatonin receptor programs can use these orthogonal analytical endpoints to confirm that the linear [5,6-b] regioisomer has been correctly supplied, rather than the angular [5,4-b] isomer or a saturated analog [1].

Cost-Efficient Entry into the Indeno[5,6-b]furan Chemical Space via the Direct Friedel–Crafts Route

The compound is accessed through a short, high-yielding synthetic sequence: Friedel–Crafts cyclization of acid 8 to ketone 9 (77%) followed by Horner–Emmons olefination to nitrile 10 (66%) [1]. This two-step route from a readily accessible carboxylic acid intermediate is substantially shorter and more efficient than the multi-step bromination–cyclization–debromination pathway required for the angular [5,4-b] regioisomer, making compound 10 the preferred procurement choice for programs that require the linear indeno[5,6-b]furan scaffold at gram-to-kilogram scale [1].

Quote Request

Request a Quote for Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.